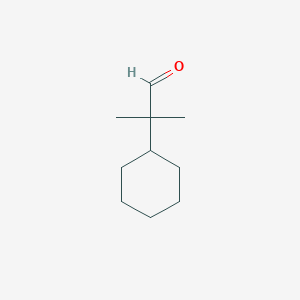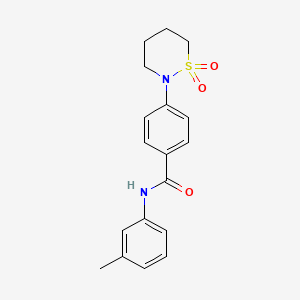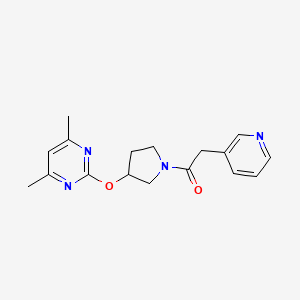
2-Cyclohexyl-2-methylpropanal
Vue d'ensemble
Description
2-Cyclohexyl-2-methylpropanal is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a characteristic odor, often described as menthol-like. This compound is a bicyclic aldehyde and is a significant constituent of various essential oils derived from plant species such as peppermint, spearmint, eucalyptus, and lemon balm. It is used as a flavoring agent in the food and beverage industry and as a fragrance in the cosmetic and pharmaceutical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-2-methylpropanal is synthesized through the condensation reaction of cyclohexanone with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically yields around 70-80% of the desired product. The compound can also be prepared by the oxidation of 2-cyclohexyl-2-methylpropanol using mild oxidizing agents to avoid overoxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-cyclohexyl-2-methylpropanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-cyclohexyl-2-methylpropanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 2-Cyclohexyl-2-methylpropanoic acid.
Reduction: 2-Cyclohexyl-2-methylpropanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexyl-2-methylpropanal has a wide range of applications in scientific research:
Chemistry: Used as a standard reference material in analytical chemistry to validate analytical methods.
Biology: Studied for its antioxidant, anti-inflammatory, and antibacterial activities.
Medicine: Investigated for its potential anti-cancer properties by inducing apoptosis in cancer cells.
Industry: Utilized as a flavoring agent in the food and beverage industry and as a fragrance in cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-Cyclohexyl-2-methylpropanal exerts its effects involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Antibacterial Activity: The compound disrupts bacterial cell membranes, leading to cell death.
Anti-cancer Activity: It induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A precursor in the synthesis of 2-Cyclohexyl-2-methylpropanal.
2-Cyclohexyl-2-methylpropanol: The reduced form of this compound.
2-Cyclohexyl-2-methylpropanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its dual role as both a flavoring agent and a fragrance, along with its significant biological activities. Its structural features, such as the cyclohexyl and methyl groups, contribute to its distinct properties and applications.
Propriétés
IUPAC Name |
2-cyclohexyl-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,8-11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELVDAZMRZCTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)




![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)

![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)

![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)
![2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2376175.png)
![2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2376176.png)
